5-Chloro-4-nitro-1-benzofuran

Description

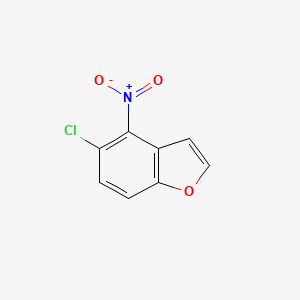

5-Chloro-4-nitro-1-benzofuran is a heterocyclic aromatic compound featuring a fused benzene and furan ring system substituted with nitro (-NO₂) and chloro (-Cl) groups at the 4- and 5-positions, respectively. Its molecular structure (C₈H₄ClNO₃) confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry, materials science, and synthetic organic chemistry. Crystallographic studies of such compounds often employ programs like SHELX for structural refinement and ORTEP for visualization .

Properties

IUPAC Name |

5-chloro-4-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-6-1-2-7-5(3-4-13-7)8(6)10(11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLGIURZZHHJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624830 | |

| Record name | 5-Chloro-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412336-59-5 | |

| Record name | 5-Chloro-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Chloro-4-nitro-1-benzofuran typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and 4-nitrophenylacetic acid.

Cyclization: The key step in the synthesis is the cyclization of the starting materials to form the benzofuran ring.

Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Chloro-4-nitro-1-benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-chloro-4-amino-1-benzofuran, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-4-nitro-1-benzofuran is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to inhibit specific enzymes or interfere with cellular pathways contributes to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-Chloro-4-nitro-1-benzofuran, comparisons are drawn with structurally analogous benzofuran derivatives. Below is a systematic analysis:

2.1 Structural Analogues

Key analogues include:

- 4-Nitro-1-benzofuran : Lacks the chloro substituent, reducing steric hindrance and altering electronic effects.

- 5-Bromo-4-nitro-1-benzofuran : Bromine substitution increases molecular weight and polarizability compared to chlorine.

- 5-Methyl-4-nitro-1-benzofuran : A methyl group enhances lipophilicity but reduces electrophilicity at the 5-position.

2.2 Physicochemical Properties

Hypothetical comparisons (based on general trends in benzofuran chemistry):

| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Reactivity (Electrophilic Substitution) |

|---|---|---|---|---|

| This compound | 213.58 | ~2.1 | 160–165 (est.) | Moderate |

| 4-Nitro-1-benzofuran | 179.12 | ~1.8 | 140–145 | High |

| 5-Bromo-4-nitro-1-benzofuran | 258.02 | ~2.3 | 170–175 | Low |

| 5-Methyl-4-nitro-1-benzofuran | 177.16 | ~2.5 | 130–135 | Moderate |

*LogP: Estimated octanol-water partition coefficient.

2.3 Electronic and Steric Effects

- Electron-Withdrawing Groups : The nitro group at the 4-position deactivates the benzofuran ring, directing electrophilic attacks to specific positions. Chlorine at the 5-position further modulates this effect through inductive withdrawal.

- Steric Hindrance : Chlorine’s van der Waals radius (1.75 Å) is smaller than bromine (1.85 Å), resulting in less steric crowding in 5-chloro derivatives compared to brominated analogues.

Limitations of Available Evidence

Biological Activity

5-Chloro-4-nitro-1-benzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 202.58 g/mol. The compound features a benzofuran core, with a chloro group at the 5-position and a nitro group at the 4-position. This specific arrangement is crucial for its biological activity, influencing how it interacts with various biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzofuran derivatives have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anti-inflammatory Effects

Benzofuran compounds have been recognized for their anti-inflammatory properties. A study highlighted that certain benzofurans could inhibit leukotriene biosynthesis by targeting the enzyme 5-lipoxygenase, which is pivotal in inflammatory processes. This inhibition suggests potential therapeutic applications in treating conditions such as asthma and allergic reactions .

Antitumor Activity

The antitumor potential of this compound has been explored through various in vitro studies. It has been reported that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage. The nitro group is believed to play a significant role in generating reactive oxygen species (ROS), which can trigger cell death pathways .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

- Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that interact with cellular components, causing disruptions in normal cellular functions.

- Apoptosis Induction : By generating ROS, the compound can initiate apoptotic pathways in tumor cells, making it a candidate for cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.